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molecular formula C16H20N2O2 B8506787 1-(Benzylamino)-3-[(3-methylpyridin-2-yl)oxy]propan-2-ol CAS No. 54127-60-5

1-(Benzylamino)-3-[(3-methylpyridin-2-yl)oxy]propan-2-ol

Cat. No. B8506787
M. Wt: 272.34 g/mol
InChI Key: ZHYSUSNCRBDUGI-UHFFFAOYSA-N
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Patent
US04410530

Procedure details

Catalytic debenzylation of a solution of 28.3 g of 2-(3'-benzylamino-2'-hydroxy-propoxy)-3-methyl-pyridine in 300 ml of ethyl acetate, with the addition of a total of 12 g of palladium on charcoal (5% strength), gives 2-(3'-amino-2'-hydroxy-propoxy)-3-methylpyridine of boiling point 120°-130° C./0.07 mm Hg in a bulb tube.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][CH:10]([OH:20])[CH2:11][O:12][C:13]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][N:14]=1)C1C=CC=CC=1>C(OCC)(=O)C.[Pd]>[NH2:8][CH2:9][CH:10]([OH:20])[CH2:11][O:12][C:13]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][N:14]=1

Inputs

Step One
Name
Quantity
28.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC(COC1=NC=CC=C1C)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
12 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC(COC1=NC=CC=C1C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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